Adriforant

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

structure in first source

Structure

3D Structure

Properties

CAS No. |

943057-12-3 |

|---|---|

Molecular Formula |

C13H22N6 |

Molecular Weight |

262.35 g/mol |

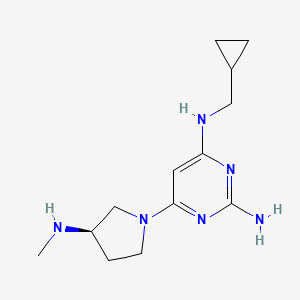

IUPAC Name |

4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C13H22N6/c1-15-10-4-5-19(8-10)12-6-11(17-13(14)18-12)16-7-9-2-3-9/h6,9-10,15H,2-5,7-8H2,1H3,(H3,14,16,17,18)/t10-/m1/s1 |

InChI Key |

ISBHYKVAFKTATD-SNVBAGLBSA-N |

Isomeric SMILES |

CN[C@@H]1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N |

Canonical SMILES |

CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N |

Appearance |

White to off-white solid powder. |

Other CAS No. |

943057-12-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ZPL-3893787; ZPL3893787; ZPL 3893787; ZPL-389; ZPL 389; ZPL389; PF-03893787; PF03893787; PF 03893787; PF-3893787; PF3893787; PF 3893787; Adriforant; |

Origin of Product |

United States |

Foundational & Exploratory

Adriforant mechanism of action on H4 receptor

An In-depth Technical Guide to the Mechanism of Action of Adriforant on the Histamine H4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as PF-3893787 or ZPL-3893787) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2][3] The H4 receptor, a G-protein coupled receptor (GPCR), is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T-cells, and dendritic cells.[4][5] Its activation by histamine is implicated in the pathophysiology of various inflammatory and immune disorders, such as atopic dermatitis and pruritus. This compound functions as a competitive antagonist, blocking the downstream signaling cascades initiated by histamine binding to the H4 receptor. This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, descriptions of key experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. Although this compound showed promise in preclinical and early-phase clinical trials for atopic dermatitis, its development was ultimately discontinued as it did not meet the primary efficacy endpoints in a Phase 2b trial.

Quantitative Data Summary

The interaction of this compound with the H4 receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: this compound Binding Affinity and Functional Antagonism at the H4 Receptor

| Parameter | Value (nM) | Species | Assay Type | Reference |

| Binding Affinity (Ki) | 2.4 | Recombinant human | Radioligand Binding Assay | |

| Functional Antagonism (Ki) | 1.56 | Recombinant human | Functional Assay | |

| Functional Antagonism (IC50) | 1.16 | Human native isolated eosinophils | Actin Polymerization Assay |

Table 2: Comparative Functional Antagonism of H4 Receptor Antagonists in Eosinophil Chemotaxis

| Compound | IC50 (nM) | Species | Assay Type | Reference |

| JNJ 7777120 | 86 | Human | Eosinophil Chemotaxis | |

| Thioperamide | 519 | Human | Eosinophil Chemotaxis |

Note: Data for JNJ 7777120 and thioperamide are included for comparative context as selective and dual H3/H4 receptor antagonists, respectively.

Mechanism of Action: H4 Receptor Signaling and this compound's Antagonism

The H4 receptor is a member of the class A GPCR family and primarily couples to the Gαi/o subfamily of G-proteins. Upon agonist (histamine) binding, the H4 receptor initiates a cascade of intracellular signaling events that contribute to inflammatory responses. This compound exerts its effects by competitively binding to the H4 receptor, thereby preventing histamine-induced activation and subsequent downstream signaling.

The key signaling pathways modulated by the H4 receptor and antagonized by this compound are:

-

Gαi/o-Mediated Signaling: Histamine binding to the H4 receptor leads to the activation of Gαi/o proteins. This has two primary consequences:

-

Inhibition of Adenylate Cyclase: The activated Gαi subunit inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of Phospholipase C (PLC): The Gβγ subunits dissociated from the Gαi subunit can activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) from intracellular stores.

-

-

β-Arrestin Recruitment and MAPK/ERK Pathway: Independent of G-protein signaling, agonist-bound H4 receptors can recruit β-arrestin 2. This recruitment can initiate the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of extracellular signal-regulated kinase (ERK). This compound has been shown to antagonize histamine-induced ERK phosphorylation in murine bone marrow-derived mast cells.

The physiological consequences of H4 receptor activation on immune cells include chemotaxis (cell migration), changes in cell shape, upregulation of adhesion molecules, and the release of pro-inflammatory mediators. This compound effectively blocks these cellular responses by inhibiting the initial signaling events at the receptor level.

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. What are H4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

Adriforant's Binding Profile: A Technical Guide to its Affinity and Selectivity for the Histamine H4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adriforant (PF-3893787) is a novel, potent, and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of the immune system. The H4R is a key modulator of inflammatory responses, making it an attractive therapeutic target for a range of immune-related disorders, including atopic dermatitis and pruritus. This technical guide provides an in-depth analysis of this compound's binding affinity and selectivity for the H4R, complete with detailed experimental protocols and visual representations of key biological and experimental processes.

Data Presentation: Binding Affinity and Selectivity

This compound exhibits a high affinity for the human histamine H4 receptor. The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

| Compound | H4R Ki (nM) | H1R Ki (nM) | H2R Ki (nM) | H3R Ki (nM) | H4R Functional Ki (nM) | Selectivity (H4R vs. others) |

| This compound (PF-3893787) | 2.4[1] | Data not available | Data not available | Data not available | 1.56[1] | Selective for H4R |

| JNJ 7777120 | 4.5 | >10,000 | >10,000 | >10,000 | Not reported | >1000-fold vs. H1R, H2R, H3R |

Table 1: Comparative binding affinities and selectivity of this compound and JNJ 7777120 for human histamine receptors.

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is coupled to the Gi/o family of G proteins. Upon agonist binding, the receptor activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the G protein βγ subunits can activate other downstream effectors, including phospholipase C (PLC), which in turn leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC). H4R activation is also known to stimulate the mitogen-activated protein kinase (MAPK) pathway. This compound, as a competitive antagonist, blocks these signaling events by preventing histamine from binding to the receptor.

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for H4R Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for the H4R.

1. Materials:

-

Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human histamine H4 receptor.

-

Radioligand: [³H]-Histamine or another suitable H4R-specific radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known H4R ligand (e.g., JNJ 7777120).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters.

-

Scintillation Cocktail and Counter.

2. Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Dilute the radioligand to a final concentration close to its Kd value.

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, radioligand, and cell membrane suspension.

-

Non-specific Binding: Add the non-specific binding control, radioligand, and cell membrane suspension.

-

Competitive Binding: Add serially diluted this compound, radioligand, and cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay

This protocol describes a functional assay to measure the antagonist activity of this compound by quantifying its ability to inhibit agonist-induced changes in intracellular cAMP levels.

1. Materials:

-

Cells: HEK293 or CHO cells stably expressing the human histamine H4 receptor.

-

Agonist: Histamine.

-

Stimulation Agent: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell Culture Medium and Reagents.

2. Procedure:

-

Cell Seeding: Seed the H4R-expressing cells into a 96-well plate and culture until they reach the desired confluency.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

-

Stimulation: Add a fixed concentration of histamine (typically the EC80 concentration) and forskolin to all wells except the negative control.

-

Incubation: Incubate the plate for a further 30 minutes at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the histamine-stimulated cAMP response.

-

This IC50 value can be used to calculate a functional Ki value, providing a measure of the compound's antagonist potency in a cellular context.

-

Conclusion

This compound is a high-affinity antagonist of the histamine H4 receptor, a key player in immune and inflammatory pathways. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on H4R-targeted therapies. The high affinity and selectivity of this compound for the H4R underscore its potential as a valuable tool for investigating the role of this receptor in health and disease, and as a candidate for further therapeutic development.

References

Investigating the Downstream Effects of Adriforant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adriforant (also known as PF-3893787 or ZPL389) is a selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of the immune system.[1] This technical guide provides an in-depth overview of the known downstream effects of this compound, with a focus on its preclinical pharmacology. While clinical trials in atopic dermatitis were ultimately terminated due to insufficient efficacy, the preclinical data reveal significant insights into the role of H4R in inflammatory and sensory processes.[1] This document summarizes key quantitative data, details experimental protocols for cited studies, and provides visualizations of relevant signaling pathways and workflows.

Core Mechanism of Action

This compound functions as a competitive antagonist at the histamine H4 receptor.[2] The H4 receptor is coupled to Gαi/o proteins, and its activation by histamine typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the mobilization of intracellular calcium. By blocking the binding of histamine to the H4 receptor, this compound is expected to inhibit these downstream signaling events.

Downstream Effects of this compound in Preclinical Models

Preclinical studies, primarily in murine models, have demonstrated several key downstream effects of this compound. These include the attenuation of inflammatory signaling cascades in mast cells, modulation of neuronal activity, and amelioration of skin inflammation.

Inhibition of ERK Phosphorylation in Mast Cells

Studies in bone marrow-derived mast cells (BMMCs) have shown that this compound antagonizes histamine-induced phosphorylation of extracellular signal-regulated kinase (ERK). ERK is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in a wide range of cellular processes, including inflammation.

| Cell Type | Agonist | This compound Concentration | Outcome | Reference |

| Murine BMMCs | Histamine | Not Specified in Abstract | Antagonism of ERK phosphorylation |

Note: Specific quantitative data on the degree of inhibition was not available in the reviewed abstracts.

This protocol is a generalized procedure for assessing ERK phosphorylation in mast cells.

-

Cell Culture: Murine bone marrow cells are cultured in the presence of IL-3 to differentiate them into BMMCs.

-

Cell Stimulation: BMMCs are pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes) before being stimulated with histamine (e.g., 1 µM) for a short duration (e.g., 5-15 minutes).

-

Cell Lysis: Following stimulation, cells are lysed to extract total protein.

-

Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Quantification: The intensity of the p-ERK and total ERK bands is quantified, and the ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.

Reduction of Histamine-Dependent Calcium Flux in Neurons

This compound has been shown to reduce histamine-dependent calcium (Ca2+) flux in neurons. Calcium signaling in neurons is critical for neurotransmission and sensory perception, including the sensation of itch.

| Cell Type | Agonist | This compound Concentration | Outcome | Reference |

| Murine Primary Neurons | Histamine | Not Specified in Abstract | Reduction of Ca2+ flux |

Note: Specific quantitative data on the extent of calcium flux reduction was not available in the reviewed abstracts.

This protocol outlines a general method for measuring calcium flux in cultured neurons.

-

Neuron Culture: Primary neurons (e.g., from dorsal root ganglia) are isolated and cultured.

-

Dye Loading: Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence intensity, corresponding to the resting intracellular calcium concentration, is recorded.

-

Compound Addition: this compound or a vehicle control is added to the cells.

-

Stimulation and Measurement: Histamine is added to stimulate the neurons, and the change in fluorescence intensity, indicating an influx of calcium, is measured over time using a fluorescence microscope or plate reader.

-

Data Analysis: The change in fluorescence is quantified to determine the extent of calcium flux.

Amelioration of MC903-Induced Skin Inflammation

In a mouse model of atopic dermatitis-like skin inflammation induced by the vitamin D3 analog MC903, this compound demonstrated an ability to ameliorate inflammation.

| Animal Model | Treatment | Outcome Measures | Result | Reference |

| MC903-induced skin inflammation in mice | This compound | Ear thickness, inflammatory cell infiltration | Amelioration of inflammation |

Note: Specific quantitative data on the reduction in ear thickness or inflammatory cell counts were not available in the reviewed abstracts.

This protocol describes a common method for inducing atopic dermatitis-like inflammation in mice.

-

Animal Model: A suitable mouse strain (e.g., BALB/c) is used.

-

Induction of Inflammation: A solution of MC903 (calcipotriol) in a vehicle (e.g., ethanol) is topically applied to the ears of the mice daily for a set period (e.g., 14 days).

-

Treatment: this compound or a vehicle control is administered to the mice (e.g., orally or topically) during the inflammation induction period.

-

Assessment of Inflammation:

-

Ear Thickness: Ear thickness is measured at regular intervals using a caliper.

-

Histology: At the end of the study, ear tissue is collected, sectioned, and stained (e.g., with H&E) to assess for epidermal thickening and inflammatory cell infiltration.

-

Cytokine Analysis: Tissue can be homogenized to measure the levels of inflammatory cytokines (e.g., IL-4, IL-13, TSLP) by ELISA or qPCR.

-

Visualizations

Signaling Pathway of Histamine H4 Receptor and this compound's Point of Intervention

Caption: H4R signaling and this compound's inhibitory action.

Experimental Workflow for ERK Phosphorylation Assay

Caption: Workflow for assessing ERK phosphorylation.

Experimental Workflow for MC903-Induced Skin Inflammation Model

Caption: Workflow for the MC903 in vivo model.

Conclusion and Future Directions

This compound, a selective histamine H4 receptor antagonist, has demonstrated clear downstream effects in preclinical models, including the inhibition of key inflammatory signaling pathways and the amelioration of skin inflammation. While the transition to clinical efficacy in atopic dermatitis was not successful, the preclinical findings underscore the potential of targeting the H4 receptor in inflammatory and pruritic conditions. Further research may be warranted to explore the utility of H4R antagonists in other inflammatory diseases or in combination therapies. The detailed methodologies and understanding of the downstream effects of this compound provided in this guide can serve as a valuable resource for researchers in this field.

References

Adriforant: A Technical Guide to Investigating Pruritus and Inflammation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adriforant (also known as ZPL389 and PF-3893787) is a potent and selective antagonist of the histamine H4 receptor (H4R). The H4R is a key G protein-coupled receptor expressed on various immune cells, including mast cells, eosinophils, and T cells, as well as on sensory neurons. Its activation by histamine is implicated in the pathophysiology of allergic and inflammatory conditions, particularly those with a significant pruritic (itch) component, such as atopic dermatitis. This technical guide provides an in-depth overview of this compound as a tool for studying the roles of the H4R in pruritus and inflammation. It includes a summary of available quantitative data, detailed experimental protocols for key preclinical assays, and visualizations of the relevant signaling pathways and experimental workflows. While preclinical studies in animal models demonstrated the potential of this compound to reduce itch and inflammation, it is noteworthy that clinical trials in patients with moderate to severe atopic dermatitis were ultimately terminated due to a lack of significant efficacy.[1][2][3] Nevertheless, the preclinical data and the compound itself remain valuable for researchers investigating the fundamental mechanisms of H4R-mediated pathways.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound, providing a basis for its pharmacological characterization.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Value | Assay Type |

| Binding Affinity (Ki) | Human | 1.2 nM | Radioligand Binding Assay |

| Functional Antagonism (Ki) | Human | 0.7 nM | Functional Assay |

Data for this table was synthesized from preclinical data presentations.

Table 2: this compound Clinical Trial Efficacy Data (Phase 2a)

| Efficacy Endpoint | This compound (30 mg/day) | Placebo | Study Population |

| EASI Score Reduction | 50% | 27% | Adults with moderate-to-severe atopic dermatitis |

EASI: Eczema Area and Severity Index. Data from a randomized, double-blind, placebo-controlled study.[4]

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of this compound in pruritus and inflammation are provided below. These protocols are based on established methods in the field.

MC903-Induced Atopic Dermatitis-like Inflammation in Mice

This model is widely used to screen for compounds that may alleviate the inflammatory symptoms of atopic dermatitis.

Objective: To induce a localized inflammatory response in mouse ear skin that mimics aspects of atopic dermatitis, characterized by erythema, edema, and cellular infiltration.

Materials:

-

MC903 (Calcipotriol) solution (e.g., 40 µM in ethanol)

-

Vehicle control (ethanol)

-

8-12 week old mice (e.g., C57BL/6 or BALB/c)

-

Micropipette

-

Calipers for measuring ear thickness

Procedure:

-

Acclimatize mice to the experimental conditions for at least one week.

-

On day 0, record the baseline ear thickness of both ears for each mouse using calipers.

-

Apply a small volume (e.g., 10 µL) of MC903 solution to both the dorsal and ventral sides of one ear.[5] Apply the same volume of ethanol to the contralateral ear as a control.

-

Repeat the topical application daily for a specified period (e.g., 14 days).

-

Measure ear thickness daily or every other day to monitor the inflammatory response.

-

At the end of the experiment, euthanize the mice and collect the ear tissue for further analysis, such as histology (to assess cellular infiltration) or gene expression analysis (for inflammatory markers).

-

For itch assessment, mice can be video-recorded and the duration of scratching behavior quantified.

ERK Phosphorylation Assay in Bone Marrow-Derived Mast Cells (BMMCs)

This assay is used to determine if a compound can inhibit the histamine-induced activation of the MAPK/ERK signaling pathway in mast cells.

Objective: To quantify the phosphorylation of ERK1/2 in BMMCs in response to histamine stimulation, and to assess the inhibitory effect of this compound.

Materials:

-

Bone marrow cells isolated from mice

-

Murine IL-3 and SCF for BMMC differentiation

-

Histamine

-

This compound

-

Cell lysis buffer

-

Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture murine bone marrow cells in the presence of IL-3 and SCF for 4-6 weeks to differentiate them into BMMCs.

-

Seed the BMMCs in 96-well plates and serum-starve them overnight.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).

-

Stimulate the cells with histamine (e.g., 1 µM) for a short period (e.g., 5-15 minutes).

-

Lyse the cells and collect the protein lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-ERK and total ERK.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons

This assay assesses the ability of a compound to block histamine-induced calcium influx in sensory neurons, which is a key event in the transmission of itch signals.

Objective: To measure changes in intracellular calcium concentration in cultured DRG neurons in response to histamine and to evaluate the antagonistic effect of this compound.

Materials:

-

Dorsal root ganglia dissected from mice

-

Enzymes for tissue dissociation (e.g., collagenase, dispase)

-

Neuronal cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Histamine

-

This compound

-

Fluorescence microscope with an imaging system

Procedure:

-

Dissect DRGs from mice and enzymatically dissociate them into single cells.

-

Plate the neurons on coated coverslips and culture them for 24-48 hours.

-

Load the cultured neurons with a calcium-sensitive dye (e.g., Fura-2 AM) for 30-60 minutes.

-

Mount the coverslip on a perfusion chamber on the stage of a fluorescence microscope.

-

Establish a baseline fluorescence reading.

-

Perfuse the cells with a solution containing histamine and record the changes in fluorescence intensity, which correspond to changes in intracellular calcium levels.

-

To test the effect of this compound, pre-incubate the neurons with the compound before histamine stimulation and measure the calcium response.

-

Analyze the data by quantifying the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0).

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the study of this compound.

Caption: Signaling pathway of the Histamine H4 Receptor in pruritus and inflammation.

Caption: Experimental workflow for preclinical evaluation of this compound.

Caption: Logical relationship of H4R in atopic dermatitis pathophysiology.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (ZPL 3893787) / Novartis [delta.larvol.com]

- 3. This compound is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The translational revolution in atopic dermatitis: the paradigm shift from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of PF-3893787: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3893787, also known as ZPL-3893787 and adriforant, is a potent and selective small molecule antagonist of the histamine H4 receptor (H4R). This document provides a comprehensive overview of the preclinical pharmacological profile of PF-3893787, summarizing its in vitro and in vivo properties. The data presented herein supports its development as a therapeutic agent for inflammatory conditions, particularly atopic dermatitis. This guide includes quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The histamine H4 receptor is the most recently identified of the four histamine receptor subtypes and is primarily expressed on cells of hematopoietic origin, including eosinophils, mast cells, T cells, and dendritic cells. Its involvement in inflammatory and immune responses has made it an attractive target for the development of novel therapeutics for allergic and inflammatory diseases. PF-3893787 emerged from a drug discovery program aimed at identifying potent and selective H4R antagonists with favorable pharmacokinetic properties suitable for oral administration.

In Vitro Pharmacology

The in vitro activity of PF-3893787 has been characterized through a series of receptor binding and functional assays, demonstrating its high affinity and selective antagonism of the human histamine H4 receptor.

Receptor Binding Affinity

PF-3893787 exhibits a high binding affinity for the human H4 receptor in the low nanomolar range. Its selectivity for the H4R is over 100-fold compared to the other human histamine receptor subtypes (H1R, H2R, and H3R)[1].

| Receptor | Ligand | Assay Type | Kᵢ (nM) |

| Human Histamine H4 | PF-3893787 | Radioligand Binding | 2.4 |

Functional Antagonist Activity

The functional antagonist activity of PF-3893787 has been confirmed in various cell-based assays that measure the downstream consequences of H4 receptor activation.

In a functional GTPγS binding assay, PF-3893787 demonstrated potent antagonism of the H4 receptor with a Kᵢ value of 1.56 nM.

| Receptor | Ligand | Assay Type | Kᵢ (nM) |

| Human Histamine H4 | PF-3893787 | GTPγS Functional Assay | 1.56 |

Given the high expression of H4R on eosinophils and their critical role in allergic inflammation, the functional effects of PF-3893787 were assessed in these cells. PF-3893787 potently inhibited histamine-induced actin polymerization in human native isolated eosinophils with an IC₅₀ of 1.16 nM.

| Cell Type | Assay | Agonist | IC₅₀ (nM) |

| Human Eosinophils | Actin Polymerization | Histamine | 1.16 |

Selectivity Profile

PF-3893787 demonstrates high selectivity for the histamine H4 receptor. In broader panel screening, it showed a favorable selectivity profile against other receptors and ion channels, indicating a lower potential for off-target effects.

| Receptor/Target | Selectivity vs. H4R |

| Histamine H1 Receptor | >100-fold |

| Histamine H2 Receptor | >100-fold |

| Histamine H3 Receptor | >100-fold |

In Vivo Pharmacology & Pharmacokinetics

Preclinical in vivo studies have demonstrated the anti-inflammatory effects of PF-3893787 in relevant animal models. The compound also possesses favorable pharmacokinetic properties in preclinical species, supporting its development for oral administration.

Pharmacokinetic Profile

PF-3893787 has demonstrated favorable pharmacokinetic properties in both rats and dogs, indicating its suitability for further development. While specific quantitative data from the primary publication by Mowbray et al. (2011) is not publicly detailed, the compound was selected as a clinical candidate based on these promising characteristics.

| Species | Route of Administration | Key Findings (Qualitative) |

| Rat | Oral | Favorable pharmacokinetic profile |

| Dog | Oral | Favorable pharmacokinetic profile |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of PF-3893787 for the human histamine H4 receptor.

-

Methodology:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the recombinant human H4 receptor are prepared.

-

Radioligand: [³H]-Histamine is used as the radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [³H]-Histamine and varying concentrations of the test compound (PF-3893787).

-

The incubation is carried out at 25°C for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

-

Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

-

GTPγS Binding Assay

-

Objective: To assess the functional antagonist activity of PF-3893787 at the H4 receptor.

-

Methodology:

-

Membrane Preparation: Membranes from cells expressing the H4 receptor are used.

-

Radioligand: [³⁵S]GTPγS is used to measure G-protein activation.

-

Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and GDP.

-

Procedure:

-

Membranes are pre-incubated with varying concentrations of the antagonist (PF-3893787).

-

A fixed concentration of an H4R agonist (e.g., histamine) is added to stimulate the receptor.

-

[³⁵S]GTPγS is then added, and the mixture is incubated to allow for binding to activated G-proteins.

-

The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound radioligand, often by filtration.

-

-

Data Analysis: The amount of bound [³⁵S]GTPγS is quantified. The ability of PF-3893787 to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its functional antagonist potency (Kᵢ).

-

Eosinophil Actin Polymerization Assay

-

Objective: To measure the inhibitory effect of PF-3893787 on histamine-induced actin polymerization in human eosinophils.

-

Methodology:

-

Cell Isolation: Human eosinophils are isolated from the peripheral blood of healthy donors.

-

Procedure:

-

Isolated eosinophils are pre-incubated with different concentrations of PF-3893787.

-

The cells are then stimulated with histamine to induce actin polymerization.

-

The reaction is stopped, and the cells are fixed and permeabilized.

-

F-actin is stained with a fluorescently labeled phalloidin derivative.

-

-

Data Analysis: The fluorescence intensity, which is proportional to the amount of F-actin, is measured by flow cytometry. The IC₅₀ value is calculated as the concentration of PF-3893787 that causes a 50% reduction in the histamine-induced increase in fluorescence.

-

hERG Fluorescence Polarization Assay

-

Objective: To assess the potential for off-target binding to the hERG potassium channel, a critical safety assessment.

-

Methodology:

-

Assay Principle: This is a competitive binding assay that measures the displacement of a fluorescent tracer from the hERG channel by a test compound.

-

Reagents: A membrane preparation containing the hERG channel, a high-affinity fluorescent tracer, and the test compound (PF-3893787).

-

Procedure:

-

The hERG membrane preparation is incubated with the fluorescent tracer and varying concentrations of PF-3893787 in a microplate.

-

The plate is incubated to allow the binding to reach equilibrium.

-

-

Data Analysis: The fluorescence polarization (FP) is measured. Displacement of the tracer by the test compound leads to a decrease in the FP signal. The IC₅₀ value is determined from the concentration-response curve.

-

Visualizations

Signaling Pathway

Caption: Histamine H4 Receptor Signaling Pathway and Point of Intervention for PF-3893787.

Experimental Workflow: Receptor Binding Assay

References

Adriforant's Attenuation of Mast Cell Activation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adriforant (also known as PF-3893787 or ZPL389) is a potent and selective small molecule antagonist of the histamine H4 receptor (H4R).[1][2][3] This document provides a detailed technical guide on the mechanism of action of this compound, with a specific focus on its effects on mast cell activation. Preclinical studies have demonstrated its ability to modulate mast cell signaling and function, positioning it as a tool for investigating the role of H4R in inflammatory and allergic conditions.[4][5] While this compound showed promise in animal models by reducing itch and inflammation, it did not meet primary efficacy endpoints in a Phase 2b clinical trial for atopic dermatitis, leading to the termination of its development. This guide will summarize the available quantitative data, detail experimental protocols from preclinical studies, and visualize the key signaling pathways involved.

Introduction to this compound and Mast Cell Activation

Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory diseases. Their activation, triggered by various stimuli including allergens and histamine, leads to the release of a plethora of inflammatory mediators such as histamine, proteases (e.g., tryptase), cytokines, and chemokines. The histamine H4 receptor is expressed on various immune cells, including mast cells, and is implicated in mediating pro-inflammatory and pruritic effects.

This compound was developed as a selective antagonist for this receptor, with the therapeutic goal of mitigating the downstream effects of histamine binding to H4R on immune cells.

Quantitative Data on this compound's Potency and Activity

The following tables summarize the key quantitative metrics that define this compound's pharmacological profile as an H4R antagonist.

Table 1: Receptor Binding Affinity and Functional Antagonism

| Parameter | Value | Species | Source |

| Binding Affinity (Ki) | 2.4 nM | Not Specified | |

| Functional Antagonist Activity (Ki) | 1.56 nM | Not Specified |

Table 2: In Vitro Cellular Activity

| Assay | Cell Type | Parameter | Value | Source |

| Actin Polymerization | Human Native Isolated Eosinophils | IC50 | 1.16 nM | |

| Imetit-Induced Shape Change | Whole Blood GAFS Assay | Complete Blockade (Total Blood Concentration) | 30 nM | |

| Imetit-Induced Shape Change | Whole Blood GAFS Assay | Complete Blockade (Free Plasma Concentration, Estimated) | ~10 nM |

Mechanism of Action: Inhibition of Mast Cell Signaling

This compound exerts its effects by competitively binding to the histamine H4 receptor, thereby preventing its activation by histamine. In the context of mast cells, this antagonism has been shown to interfere with downstream signaling cascades, specifically the ERK phosphorylation pathway.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting histamine-induced signaling in mast cells.

Caption: this compound blocks histamine binding to H4R, inhibiting G-protein activation and subsequent ERK phosphorylation.

Experimental Methodologies

The following sections detail the experimental protocols used in preclinical studies to characterize the effects of this compound on mast cells and related inflammatory responses.

Murine Bone Marrow-Derived Mast Cell (BMMC) Culture and Stimulation

-

Cell Source: Bone marrow was harvested from the femurs and tibias of mice.

-

Differentiation: Progenitor cells were cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, L-glutamine, and murine interleukin-3 (IL-3) and stem cell factor (SCF) to promote differentiation into mast cells.

-

Stimulation: Differentiated BMMCs were stimulated with histamine in the presence or absence of this compound to assess downstream signaling events.

ERK Phosphorylation Assay

-

Protocol: Following stimulation, BMMCs were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Detection: Membranes were probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A secondary antibody conjugated to horseradish peroxidase was used for detection via chemiluminescence.

-

Analysis: The ratio of p-ERK to total ERK was quantified to determine the effect of this compound on histamine-induced ERK activation.

Gene Expression Analysis

-

Protocol: RNA was isolated from BMMCs after stimulation with histamine with or without this compound.

-

Method: Quantitative real-time polymerase chain reaction (qRT-PCR) was performed to measure the expression levels of genes encoding inflammatory mediators.

-

Analysis: Changes in gene expression were normalized to a housekeeping gene to determine the effect of this compound on histamine-induced transcriptional changes.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effect on histamine-induced signaling and gene expression in BMMCs.

Summary and Conclusion

This compound is a potent histamine H4 receptor antagonist that has been shown in preclinical murine models to effectively inhibit histamine-induced ERK phosphorylation and subsequent transcriptional changes in bone marrow-derived mast cells. The quantitative data underscore its high affinity and functional antagonism at the H4R. While these preclinical findings highlighted a potential therapeutic role for this compound in mast cell-driven inflammatory conditions, the lack of clinical efficacy in a Phase 2b trial for atopic dermatitis ultimately led to the cessation of its development. Nevertheless, this compound remains a valuable research tool for elucidating the complex role of the histamine H4 receptor in mast cell biology and the broader immune response. Further investigation into the specific downstream transcriptional targets modulated by this compound in mast cells could provide deeper insights into the functions of H4R in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Novartis - AdisInsight [adisinsight.springer.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

ZPL389: A Histamine H4 Receptor Antagonist and Its Impact on Eosinophil Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ZPL389, also known as adriforant, is a potent and selective antagonist of the histamine H4 receptor (H4R). Initially developed for inflammatory conditions such as atopic dermatitis, its mechanism of action holds significant implications for the function of eosinophils, key effector cells in type 2 inflammatory responses. This technical guide provides a comprehensive overview of the core scientific principles underlying the effects of ZPL389 on eosinophil biology, supported by quantitative data from studies on H4R antagonism, detailed experimental protocols, and visualizations of the relevant signaling pathways. Although clinical trials with ZPL389 for atopic dermatitis were terminated due to insufficient efficacy, the exploration of its impact on eosinophil function remains a valuable area of research for other eosinophil-associated diseases.

The Role of the Histamine H4 Receptor in Eosinophil Function

Eosinophils express the histamine H4 receptor, which, upon activation by histamine, triggers a cascade of pro-inflammatory responses. These include chemotaxis, alterations in cell shape, and the upregulation of adhesion molecules, facilitating eosinophil migration from the bloodstream into tissues.

Eosinophil Chemotaxis

Histamine is a known chemoattractant for eosinophils, a process mediated specifically through the H4 receptor. Studies have demonstrated that histamine induces eosinophil migration in a concentration-dependent manner. This chemotactic effect can be blocked by H4R antagonists.

Cell Shape Change and Adhesion Molecule Upregulation

Activation of the H4R on eosinophils leads to rapid and transient changes in cell shape, a prerequisite for cell migration. Concurrently, H4R stimulation upregulates the expression of adhesion molecules on the eosinophil surface, such as CD11b/CD18 (Mac-1) and CD54 (ICAM-1), which are crucial for their adhesion to endothelial cells and subsequent extravasation into inflamed tissues.

ZPL389 (this compound) as an Inhibitor of Eosinophil Function

As a competitive antagonist of the H4R, ZPL389 is expected to inhibit the histamine-driven functions of eosinophils. By blocking the binding of histamine to its receptor on eosinophils, ZPL389 can theoretically abrogate the downstream signaling pathways responsible for chemotaxis, morphological changes, and increased adhesion.

Signaling Pathway of H4R-Mediated Eosinophil Activation

The binding of histamine to the H4R on eosinophils activates intracellular signaling pathways, leading to functional responses. The primary pathway involves the activation of G-proteins, leading to downstream effects such as ERK phosphorylation and calcium mobilization. ZPL389, by blocking the initial receptor-ligand interaction, prevents the initiation of this signaling cascade.

Quantitative Data on the Inhibition of Eosinophil Function by H4R Antagonists

While specific quantitative data for ZPL389's effect on eosinophil function is not publicly available, studies on other selective H4R antagonists provide valuable insights into the potential efficacy of this class of drugs.

| Eosinophil Function | H4R Antagonist | Agonist | IC50 Value | Reference |

| Chemotaxis | JNJ 7777120 | Histamine (1 µM) | 86 nM | [1] |

| Thioperamide | Histamine (1 µM) | 519 nM | [1] | |

| Shape Change | JNJ 7777120 | Histamine (1 µM) | 0.3 µM | [1] |

| Thioperamide | Histamine (1 µM) | 1.4 µM | [1] | |

| CD11b Upregulation | JNJ 7777120 | Histamine (1 µM) | Not explicitly stated, but effective at 10 µM | [1] |

| Thioperamide | Histamine (1 µM) | Not explicitly stated, but effective at 10 µM | ||

| CD54 Upregulation | JNJ 7777120 | Histamine (1 µM) | Not explicitly stated, but effective at 10 µM | |

| Thioperamide | Histamine (1 µM) | Not explicitly stated, but effective at 10 µM |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of H4R antagonists on eosinophil function. These protocols can be adapted to evaluate the effects of ZPL389.

Eosinophil Isolation from Human Peripheral Blood

-

Blood Collection: Collect whole blood from healthy, non-atopic donors in EDTA-containing tubes.

-

Granulocyte Enrichment: Perform density gradient centrifugation using Ficoll-Paque to separate peripheral blood mononuclear cells (PBMCs) from granulocytes and red blood cells.

-

Red Blood Cell Lysis: Lyse the red blood cells in the granulocyte pellet using a hypotonic lysis buffer.

-

Eosinophil Purification: Isolate eosinophils from the granulocyte mixture using negative selection with immunomagnetic beads targeting markers on other granulocytes (e.g., CD16 for neutrophils). Eosinophil purity should be assessed by flow cytometry and/or cytospin analysis.

Eosinophil Chemotaxis Assay (Boyden Chamber)

-

Assay Setup: Use a 48-well micro-chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size) separating the upper and lower wells.

-

Chemoattractant: Add histamine (e.g., 1 µM) to the lower wells of the chamber.

-

Cell Treatment: Pre-incubate isolated eosinophils with various concentrations of ZPL389 or a vehicle control for 30 minutes at 37°C.

-

Cell Loading: Add the treated eosinophils to the upper wells of the chamber.

-

Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.

-

Quantification: After incubation, remove the membrane, fix, and stain it. Count the number of migrated cells in multiple high-power fields using a microscope.

Eosinophil Shape Change Assay (Flow Cytometry)

-

Cell Preparation: Resuspend isolated eosinophils in a suitable buffer (e.g., PBS with calcium and magnesium).

-

Treatment: Aliquot the cell suspension and treat with various concentrations of ZPL389 or vehicle control, followed by stimulation with histamine (e.g., 1 µM).

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Fixation: Stop the reaction by adding an equal volume of cold paraformaldehyde (e.g., 2%).

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Eosinophil shape change is detected as an increase in the forward scatter (FSC) signal.

Adhesion Molecule Upregulation Assay (Flow Cytometry)

-

Cell Preparation: Resuspend isolated eosinophils in a suitable buffer.

-

Treatment: Treat the cells with ZPL389 or vehicle control, followed by stimulation with histamine.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Staining: Stain the cells with fluorescently labeled monoclonal antibodies against adhesion molecules of interest (e.g., FITC-conjugated anti-CD11b and PE-conjugated anti-CD54).

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer to quantify the mean fluorescence intensity (MFI) of the stained markers, which corresponds to the level of expression.

Conclusion

ZPL389, as a histamine H4 receptor antagonist, has a strong scientific rationale for its potential to modulate eosinophil function. By inhibiting the H4R, ZPL389 is expected to interfere with key pro-inflammatory activities of eosinophils, including their recruitment to sites of inflammation. Although direct experimental evidence for ZPL389's effects on eosinophils is limited, the wealth of data on the role of H4R in eosinophil biology provides a solid foundation for future research. The experimental protocols outlined in this guide offer a framework for investigating the precise impact of ZPL389 and other H4R antagonists on eosinophil function, which could pave the way for their therapeutic application in a range of eosinophil-driven diseases.

References

Methodological & Application

Application Notes and Protocols: Adriforant in the Study of ERK Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adriforant (PF-3893787 or ZPL389) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] The H4 receptor, a G-protein coupled receptor (GPCR), is primarily expressed on cells of hematopoietic origin, including mast cells, and is implicated in inflammatory and immune responses. One of the key downstream signaling pathways activated by H4R stimulation is the Extracellular signal-regulated kinase (ERK) pathway. ERK, a member of the Mitogen-Activated Protein Kinase (MAPK) family, is a critical regulator of diverse cellular processes such as proliferation, differentiation, and survival. The phosphorylation of ERK1/2 (p44/42 MAPK) is a key indicator of its activation.

These application notes provide a comprehensive overview of the use of this compound as a tool to study the role of the H4 receptor in modulating ERK phosphorylation. This document includes detailed experimental protocols for assessing ERK phosphorylation, data presentation tables for summarizing quantitative results, and a visual representation of the relevant signaling pathway.

Data Presentation

Quantitative analysis of this compound's inhibitory effect on histamine-induced ERK phosphorylation is crucial for characterizing its potency and mechanism of action. The following tables provide a template for presenting such data. Researchers should populate these tables with their experimentally derived values.

Table 1: Dose-Dependent Inhibition of Histamine-Induced ERK Phosphorylation by this compound

| This compound Concentration (nM) | Histamine Concentration (µM) | % Inhibition of p-ERK/Total ERK |

| 0 (Vehicle Control) | 1 | 0 |

| 1 | 1 | User-defined value |

| 10 | 1 | User-defined value |

| 100 | 1 | User-defined value |

| 1000 | 1 | User-defined value |

| IC50 (nM) | 1 | User-defined value |

Note: The optimal histamine concentration should be predetermined to elicit a submaximal but robust ERK phosphorylation response (e.g., EC80).

Table 2: Time-Course of this compound Inhibition of Histamine-Induced ERK Phosphorylation

| Time (minutes) | This compound (100 nM) + Histamine (1 µM) (% of Max Phosphorylation) | Histamine (1 µM) alone (% of Max Phosphorylation) |

| 0 | 0 | 0 |

| 5 | User-defined value | User-defined value |

| 15 | User-defined value | User-defined value |

| 30 | User-defined value | User-defined value |

| 60 | User-defined value | User-defined value |

Signaling Pathway

The activation of the H4 receptor by histamine initiates a signaling cascade that leads to the phosphorylation of ERK. This compound, as a competitive antagonist, blocks this pathway at the receptor level.

Caption: H4R-mediated ERK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

A typical workflow for studying the effect of this compound on ERK phosphorylation involves cell culture, treatment, lysis, and analysis by Western blot or ELISA.

Caption: General experimental workflow for assessing this compound's effect on ERK phosphorylation.

Experimental Protocols

Protocol 1: Culture and Preparation of Murine Bone Marrow-Derived Mast Cells (BMMCs)

-

Isolation of Bone Marrow Cells:

-

Euthanize a C57BL/6 mouse and sterilize the hind legs with 70% ethanol.

-

Dissect the femur and tibia, and carefully remove the surrounding muscle tissue.

-

Cut the ends of the bones and flush the marrow with Iscove's Modified Dulbecco's Medium (IMDM) using a 25-gauge needle and syringe.

-

Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.

-

-

Cell Culture:

-

Culture the bone marrow cells at a density of 0.5 x 10^6 cells/mL in complete IMDM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 10 ng/mL IL-3, and 10 ng/mL stem cell factor (SCF).

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 5-7 days. Mast cell differentiation is typically complete after 4-6 weeks, which can be confirmed by flow cytometry for c-Kit and FcεRI expression.

-

Protocol 2: Western Blot Analysis of ERK Phosphorylation

This protocol is adapted from standard Western blotting procedures.[3]

-

Cell Treatment:

-

Seed mature BMMCs in a 6-well plate at a density of 1 x 10^6 cells/well.

-

Serum starve the cells for 4-12 hours in serum-free medium to reduce basal ERK phosphorylation.

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulate the cells with histamine (e.g., 1 µM) for a predetermined optimal time (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

After stimulation, immediately place the plate on ice and aspirate the medium.

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2.

-

Protocol 3: ELISA for ERK Phosphorylation

Commercially available ELISA kits provide a high-throughput alternative to Western blotting for quantifying ERK phosphorylation.

-

Cell Preparation and Lysis:

-

Prepare and treat cells in a 96-well plate as described in the Western Blot protocol (adjusting cell numbers and volumes accordingly).

-

Lyse the cells directly in the wells using the lysis buffer provided in the ELISA kit, following the manufacturer's instructions.

-

-

ELISA Procedure:

-

Follow the specific protocol provided with the chosen phospho-ERK1/2 ELISA kit. A general procedure is as follows:

-

Add cell lysates to the wells of the ELISA plate pre-coated with a capture antibody for total ERK1/2.

-

Incubate to allow binding.

-

Wash the wells to remove unbound proteins.

-

Add a detection antibody specific for phosphorylated ERK1/2.

-

Incubate to allow the formation of the sandwich complex.

-

Wash the wells.

-

Add an enzyme-linked secondary antibody.

-

Wash the wells.

-

Add the substrate and measure the absorbance or fluorescence using a plate reader.

-

-

A parallel ELISA for total ERK1/2 should be performed for normalization.

-

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of the histamine H4 receptor in ERK signaling. The protocols and guidelines presented here provide a framework for researchers to design and execute experiments to quantitatively assess the impact of this compound on histamine-induced ERK phosphorylation. These studies can contribute to a better understanding of H4R biology and its role in inflammatory and immune-related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Time-dependent change of ERK phosphorylation levels in the nucleus accumbens during withdrawals from repeated cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Transcriptional Changes with ZPL389

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZPL389, also known as adriforant, is an orally administered small molecule that functions as a potent and selective antagonist of the histamine H4 receptor (H4R).[1] The histamine H4 receptor is primarily expressed on cells of the hematopoietic lineage, including mast cells, eosinophils, dendritic cells, and T cells, where it mediates pro-inflammatory responses and pruritus.[2] By blocking the binding of histamine to H4R, ZPL389 was developed to inhibit these inflammatory cascades and alleviate symptoms associated with chronic inflammatory conditions such as atopic dermatitis.[3][4][5]

Preclinical studies have demonstrated that ZPL389 can normalize histamine-induced transcriptional changes in mast cells, antagonize histamine-induced ERK phosphorylation, and reduce histamine-dependent calcium flux in neurons. Although clinical trials for atopic dermatitis did not meet their primary efficacy endpoints, leading to the discontinuation of its development, the study of ZPL389 and its effects on gene expression remains a valuable model for understanding the role of the H4 receptor in immunomodulation.

These application notes provide a detailed protocol for assessing the transcriptional changes induced by ZPL389 in a relevant in vitro cell model. The described methodologies will enable researchers to elucidate the compound's mechanism of action, identify potential biomarkers of H4R antagonism, and explore its effects on inflammatory and immune response pathways.

Signaling Pathway of ZPL389 Action

ZPL389 acts by blocking the histamine H4 receptor, a G-protein coupled receptor (GPCR). When histamine binds to H4R, it typically leads to the activation of downstream signaling pathways that promote inflammation and itching. ZPL389, as an antagonist, prevents this activation.

Experimental Workflow for Transcriptional Analysis

The following diagram outlines the major steps for assessing transcriptional changes in a cellular model upon treatment with ZPL389.

Detailed Experimental Protocols

Cell Culture and Treatment

This protocol is designed for an in vitro model using a human mast cell line (e.g., HMC-1), which endogenously expresses the H4 receptor.

-

Materials:

-

HMC-1 cell line

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

ZPL389 (in DMSO)

-

Histamine dihydrochloride (in sterile water)

-

Vehicle (DMSO)

-

6-well cell culture plates

-

-

Procedure:

-

Culture HMC-1 cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere and stabilize for 24 hours.

-

Prepare treatment media:

-

Vehicle Control: IMDM with 0.1% DMSO.

-

Histamine Stimulation: IMDM with 10 µM Histamine and 0.1% DMSO.

-

ZPL389 Treatment: IMDM with 1 µM ZPL389.

-

ZPL389 + Histamine: IMDM with 1 µM ZPL389, pre-incubated for 1 hour before adding 10 µM Histamine.

-

-

Aspirate the old media from the cells and wash once with sterile PBS.

-

Add 2 mL of the respective treatment media to each well. For the "ZPL389 + Histamine" group, add the ZPL389-containing media and incubate for 1 hour at 37°C. Then, add the concentrated histamine to a final concentration of 10 µM.

-

Incubate all plates for 6 hours at 37°C. This time point is typically sufficient to observe significant changes in gene transcription for inflammatory mediators.

-

After incubation, proceed immediately to RNA extraction.

-

RNA Extraction and Quality Control

-

Materials:

-

TRIzol™ Reagent or equivalent RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Chloroform

-

Isopropanol

-

75% Ethanol (in RNase-free water)

-

RNase-free water

-

Agilent Bioanalyzer or equivalent for RNA integrity analysis

-

-

Procedure:

-

Lyse the cells directly in the 6-well plate by adding 1 mL of TRIzol™ Reagent per well.

-

Follow the manufacturer's protocol for phase separation, RNA precipitation, and washing.

-

Resuspend the final RNA pellet in 20-50 µL of RNase-free water.

-

Quantify the RNA concentration using a NanoDrop spectrophotometer.

-

Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. Samples with a RIN value > 8 are recommended for downstream sequencing applications.

-

RNA-Sequencing (RNA-Seq) and Data Analysis

-

Library Preparation and Sequencing:

-

Prepare RNA-Seq libraries from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

-

Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq) to generate at least 20 million single-end 50 bp reads per sample.

-

-

Bioinformatics Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

-

Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

-

Differential Gene Expression: Perform differential expression analysis using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| are considered significantly differentially expressed.

-

Pathway Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or DAVID to identify biological pathways and gene ontologies that are significantly enriched among the differentially expressed genes.

-

Data Presentation: Expected Transcriptional Changes

The following tables present hypothetical but representative data for key genes expected to be modulated by ZPL389 in a histamine-stimulated mast cell model. This data illustrates how to structure the quantitative results from the RNA-Seq experiment.

Table 1: Effect of Histamine Stimulation on Pro-inflammatory Gene Expression

| Gene Symbol | Gene Name | Log2 Fold Change (Histamine vs. Vehicle) | p-value | FDR |

| IL6 | Interleukin 6 | 4.5 | 1.2e-15 | 3.5e-14 |

| CXCL8 | C-X-C Motif Chemokine Ligand 8 | 3.8 | 5.6e-12 | 1.1e-10 |

| TNF | Tumor Necrosis Factor | 3.2 | 8.9e-10 | 1.5e-8 |

| CCL2 | C-C Motif Chemokine Ligand 2 | 2.9 | 4.1e-8 | 5.2e-7 |

| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 | 4.1 | 2.3e-13 | 5.0e-12 |

Table 2: Attenuation of Histamine-Induced Gene Expression by ZPL389

| Gene Symbol | Gene Name | Log2 Fold Change (ZPL389+Histamine vs. Histamine) | p-value | FDR |

| IL6 | Interleukin 6 | -3.9 | 7.8e-14 | 2.1e-12 |

| CXCL8 | C-X-C Motif Chemokine Ligand 8 | -3.1 | 3.4e-11 | 8.8e-10 |

| TNF | Tumor Necrosis Factor | -2.8 | 6.2e-9 | 1.2e-7 |

| CCL2 | C-C Motif Chemokine Ligand 2 | -2.5 | 9.8e-8 | 1.5e-6 |

| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 | -3.5 | 1.1e-12 | 2.7e-11 |

Table 3: Genes Regulated by ZPL389 in the Absence of Histamine Stimulation

| Gene Symbol | Gene Name | Log2 Fold Change (ZPL389 vs. Vehicle) | p-value | FDR |

| DUSP1 | Dual Specificity Phosphatase 1 | 1.5 | 2.5e-5 | 3.1e-4 |

| SOCS3 | Suppressor Of Cytokine Signaling 3 | 1.2 | 8.9e-5 | 9.5e-4 |

| IL10 | Interleukin 10 | 0.8 | 0.01 | 0.045 |

Conclusion

This document provides a comprehensive protocol for investigating the transcriptional effects of the H4R antagonist ZPL389. By following these methodologies, researchers can obtain robust and reproducible data on the genome-wide changes in gene expression induced by this compound. The provided workflow, from cell culture to bioinformatics analysis, serves as a complete guide for characterizing the molecular pharmacology of ZPL389 and other H4R modulators. The structured tables for data presentation offer a clear format for summarizing and interpreting the quantitative results of such studies. These analyses are crucial for a deeper understanding of H4 receptor biology and its role in inflammatory diseases.

References

- 1. An unbiased tissue transcriptome analysis identifies potential markers for skin phenotypes and therapeutic responses in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]

- 3. Ziarco enrols first patient in Phase IIa trial of ZPL-389 for atopic dermatitis - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. novctrd.com [novctrd.com]

- 5. firstwordpharma.com [firstwordpharma.com]

Application Notes and Protocols: The MC903-Induced Skin Inflammation Model and the Histamine H4 Receptor Antagonist, Adriforant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the MC903-induced skin inflammation model, a widely used preclinical tool for studying atopic dermatitis (AD), and the investigational drug Adriforant, a selective histamine H4 receptor (H4R) antagonist. Detailed protocols for model induction and key experimental endpoints are provided to facilitate study design and execution in the context of drug discovery and development for inflammatory skin diseases.

Introduction to the MC903-Induced Skin Inflammation Model

The topical application of Calcipotriol (MC903), a synthetic analog of vitamin D3, to murine skin induces a robust inflammatory response that recapitulates many key features of human atopic dermatitis.[1][2] This model is characterized by a strong T-helper 2 (Th2) cell-dominant immune response, epidermal hyperplasia, and skin barrier dysfunction, making it a valuable tool for investigating the pathophysiology of AD and for evaluating the efficacy of novel therapeutics.[3][4] The inflammatory cascade is initiated by the release of thymic stromal lymphopoietin (TSLP) from keratinocytes, which subsequently drives the production of Th2-associated cytokines such as IL-4, IL-13, and IL-31.[5]

This compound: A Selective Histamine H4 Receptor Antagonist

This compound (also known as PF-3893787 or ZPL389) is a potent and selective antagonist of the histamine H4 receptor (H4R). Histamine, acting through H4R, is implicated in mediating both pruritus (itch) and inflammation in atopic dermatitis. This compound functions by competitively blocking the binding of histamine to H4R, thereby inhibiting downstream signaling pathways involved in the inflammatory process. Preclinical studies demonstrated that this compound can ameliorate skin inflammation and reduce itch in murine models. However, a Phase 2b clinical trial in patients with atopic dermatitis did not meet its primary efficacy endpoints, highlighting the complexity of translating preclinical findings to clinical success.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies utilizing the MC903 model and investigating the effects of therapeutic interventions.

Table 1: Typical Readouts in the MC903-Induced Ear Inflammation Model

| Parameter | Vehicle Control (Ethanol) | MC903-Treated | Reference |

| Ear Thickness (mm) at Day 14 | ~0.24 | ~0.37 | |

| Epidermal Thickness Score | Baseline | Increased | |

| Eosinophil Infiltration Score | Baseline | Increased | |

| Serum Total IgE (ng/mL) | Baseline | Significantly Increased | |

| Transepidermal Water Loss (TEWL) | Baseline | Significantly Increased | |

| Scratching Bouts | Baseline | Significantly Increased |

Table 2: Effect of this compound on Inflammatory Parameters (Illustrative)

| Parameter | MC903 + Vehicle | MC903 + this compound | Reference |

| Ear Swelling | High | Reduced | |

| Inflammatory Cell Infiltration | High | Reduced | |

| Pro-inflammatory Cytokine Levels (e.g., IL-4, IL-13) | High | Reduced |

Experimental Protocols

Protocol 1: Induction of Skin Inflammation with MC903

This protocol describes the topical application of MC903 to induce an atopic dermatitis-like phenotype in mice.

Materials:

-

MC903 (Calcipotriol) solution (e.g., 20 µM in 100% ethanol)

-

Vehicle control (100% ethanol)

-

C57BL/6 or BALB/c mice (female, 8 weeks old)

-

Pipette and sterile tips

-

Dial thickness gauge or micrometer

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

On Day 0, measure the baseline ear thickness of both ears using a dial thickness gauge.

-

From Day 1 to Day 14, topically apply 20 µL of MC903 solution (containing 0.4 nmol) to the inner and outer surface of the right ear.

-

Apply 20 µL of 100% ethanol to the right ear of the control group mice.

-

If a test compound (e.g., this compound) is being evaluated, administer it according to the desired dosing regimen (e.g., topically or orally) one hour prior to MC903 application.

-

Monitor ear thickness every other day throughout the 14-day period.

-

Observe and score clinical signs of inflammation such as erythema, scaling, and excoriations.

-

At the end of the experiment (Day 15), euthanize the mice and collect ears and serum for further analysis.

Protocol 2: Histological Analysis of Skin Inflammation

This protocol outlines the procedure for histological evaluation of immune cell infiltration and epidermal changes.

Materials:

-

Collected ear tissue

-

10% neutral buffered formalin

-

Paraffin

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) staining reagents

-

Microscope

Procedure:

-

Fix the collected ear tissue in 10% neutral buffered formalin for 24 hours.

-

Process the fixed tissue and embed in paraffin.

-

Cut 5 µm sections using a microtome and mount on glass slides.

-

Deparaffinize and rehydrate the tissue sections.

-

Stain the sections with Hematoxylin and Eosin (H&E).

-

Dehydrate and mount the stained sections.

-

Examine the slides under a microscope to assess for epidermal hyperplasia (acanthosis), and infiltration of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).

-

Score the severity of inflammation based on a semi-quantitative scoring system.

Protocol 3: Measurement of Cytokine Levels

This protocol describes the quantification of key inflammatory cytokines in skin tissue.

Materials:

-

Collected ear tissue

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Homogenizer

-

Centrifuge

-

ELISA kits for specific cytokines (e.g., TSLP, IL-4, IL-13)

-

Microplate reader

Procedure:

-

Homogenize the ear tissue in lysis buffer.

-

Centrifuge the homogenate at high speed to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

Determine the total protein concentration of the lysate using a protein assay (e.g., BCA assay).

-

Perform ELISA for the cytokines of interest according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

-

Normalize cytokine levels to the total protein concentration.

Signaling Pathways and Experimental Workflows

References